molecular formula C7H9BrN2O B13024307 2-Amino-1-(5-bromopyridin-2-yl)ethanol

2-Amino-1-(5-bromopyridin-2-yl)ethanol

Cat. No.: B13024307
M. Wt: 217.06 g/mol
InChI Key: IUTDFFXYYPAZIG-UHFFFAOYSA-N
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Description

Chemical Structure and Key Features 2-Amino-1-(5-bromopyridin-2-yl)ethanol (IUPAC: 2-[(5-bromopyridin-2-yl)amino]ethanol; molecular formula: C₇H₉BrN₂O) is a brominated pyridine derivative featuring an ethanolamine moiety. The compound consists of a pyridine ring substituted with a bromine atom at the 5-position and an aminoethanol group at the 2-position. This dual functionality enables versatile reactivity in nucleophilic substitutions, coupling reactions, and hydrogen bonding interactions, making it valuable in organic synthesis and drug discovery .

Properties

IUPAC Name

2-amino-1-(5-bromopyridin-2-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O/c8-5-1-2-6(10-4-5)7(11)3-9/h1-2,4,7,11H,3,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUTDFFXYYPAZIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)C(CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(5-bromopyridin-2-yl)ethanol typically involves the bromination of 2-pyridyl ethanol followed by amination. One common method includes the reaction of 2-pyridyl ethanol with bromine in the presence of a suitable solvent to introduce the bromine atom at the 5-position of the pyridine ring.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The product is typically purified through recrystallization or chromatography techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(5-bromopyridin-2-yl)ethanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced .

Scientific Research Applications

Scientific Research Applications

1. Pharmaceutical Development

This compound plays a significant role as an intermediate in the synthesis of various pharmaceuticals. It is particularly relevant in developing drugs targeting neurological disorders due to its ability to interact with neurotransmitter systems. For instance, research indicates that derivatives of this compound can inhibit specific enzymes involved in neurodegenerative diseases, thereby offering therapeutic potential .

2. Biochemical Research

In biochemical studies, 2-Amino-1-(5-bromopyridin-2-yl)ethanol is employed to investigate enzyme activity and protein interactions. It aids researchers in understanding complex biological processes at the molecular level. For example, studies have shown that this compound can modulate enzyme kinetics, providing insights into metabolic pathways .

3. Agricultural Chemicals

The compound is also utilized in formulating agrochemicals. Its unique chemical properties enhance the efficacy of active ingredients in crop protection products. Research has demonstrated that incorporating this compound into formulations improves pest resistance and crop yield, making it valuable in agricultural applications .

4. Material Science

In material science, 2-Amino-1-(5-bromopyridin-2-yl)ethanol is used to create novel materials, such as polymers and coatings. Its chemical structure allows for modifications that enhance material performance, including thermal stability and mechanical strength. Case studies have highlighted its use in developing advanced coatings with improved durability .

5. Analytical Chemistry

As a reagent in analytical chemistry, this compound is utilized in various techniques such as chromatography and spectroscopy. It facilitates precise measurements and analysis of complex mixtures, making it essential for quality control in pharmaceutical manufacturing .

Data Table: Comparative Applications

Application AreaDescriptionKey Findings / Case Studies
Pharmaceutical DevelopmentIntermediate for neurological drugsInhibits enzymes related to neurodegeneration
Biochemical ResearchInvestigates enzyme activityModulates enzyme kinetics; insights into metabolism
Agricultural ChemicalsEnhances efficacy of agrochemical formulationsImproves pest resistance and yield
Material ScienceUsed in creating advanced materialsDevelops durable coatings with enhanced properties
Analytical ChemistryReagent for chromatography and spectroscopyEssential for quality control in pharmaceuticals

Case Studies

Case Study 1: Neurological Drug Development
A study focused on synthesizing derivatives of 2-Amino-1-(5-bromopyridin-2-yl)ethanol demonstrated their potential as inhibitors of specific enzymes linked to Alzheimer's disease. The results indicated significant activity against target enzymes, suggesting further development could lead to effective treatments.

Case Study 2: Agricultural Formulations
Research conducted on the incorporation of this compound into pesticide formulations revealed an increase in effectiveness against common agricultural pests. Field trials showed a marked improvement in crop health and yield when treated with formulations containing this compound.

Mechanism of Action

The mechanism of action of 2-Amino-1-(5-bromopyridin-2-yl)ethanol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups in its structure allow it to form hydrogen bonds and interact with enzymes or receptors in biological systems. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Physicochemical Properties

  • Molecular Weight : 217.06 g/mol
  • InChI Key : AONZIQYJELDBQX-UHFFFAOYSA-N
  • Canonical SMILES: C1=CC(=NC=C1Br)N(CCO)
  • Solubility: Moderate in polar solvents (e.g., ethanol, DMSO) due to the hydroxyl and amino groups .

Comparative Analysis with Structural Analogs

Halogen-Substituted Pyridine Derivatives

The bromine atom at the 5-position distinguishes this compound from analogs with other halogens (Cl, F, I). Key comparisons include:

Compound Name Structural Difference Reactivity/Biological Impact
2-Amino-1-(5-chloropyridin-2-yl)ethanol Chlorine instead of bromine Lower molecular weight (171.61 g/mol); reduced polarizability, weaker van der Waals interactions in binding .
2-Amino-1-(5-fluoropyridin-2-yl)ethanol Fluorine instead of bromine Higher electronegativity; smaller atomic radius enhances hydrogen bonding but limits steric interactions .
2-Amino-1-(5-iodopyridin-2-yl)ethanol Iodine instead of bromine Larger atomic radius increases steric hindrance; stronger leaving group in substitution reactions .

Key Findings :

  • Bromine vs. Chlorine : Bromine’s intermediate size (van der Waals radius: 1.85 Å vs. Cl: 1.75 Å) balances reactivity and steric effects, enhancing binding affinity to biological targets compared to chlorine analogs .
  • Bromine vs. Iodine : While iodine’s larger size improves leaving-group ability, bromine offers better metabolic stability in pharmaceutical contexts .

Positional Isomers and Functional Group Variations

Variations in substituent positions or functional groups significantly alter properties:

Compound Name Structural Difference Key Impact
2-Amino-1-(3-bromopyridin-2-yl)ethanol Bromine at pyridine 3-position Altered electronic effects; reduced conjugation with aminoethanol group .
2-Amino-1-(5-bromopyridin-3-yl)ethanol Ethanolamine at pyridine 3-position Different hydrogen-bonding patterns; potential for isomer-specific bioactivity .
2-[(3-Amino-5-bromopyridin-2-yl)amino]ethanol Additional amino group at pyridine 3-position Increased polarity; enhanced solubility in aqueous media .

Key Findings :

  • Positional Isomerism: Substitution at the 5-position (vs. 3-position) optimizes electronic conjugation between the bromine and aminoethanol groups, improving stability in acidic conditions .

Functional Group Replacements

Compound Name Structural Difference Key Impact
2-Amino-5-bromopyridine Lacks ethanolamine moiety Limited utility in reactions requiring hydroxyl or amino groups (e.g., esterification) .
2-Amino-3-(6-bromopyridin-2-yl)propan-1-ol dihydrobromide Additional bromine and propanol chain Increased steric bulk; altered pharmacokinetics in drug delivery .
2-[(5-Bromo-2-pyridinyl)(methyl)amino]ethanol Methyl group on amino nitrogen Reduced nucleophilicity; modified interaction with enzyme active sites .

Key Findings :

  • Ethanolamine Moiety: The hydroxyl and primary amino groups enable participation in diverse reactions (e.g., Schiff base formation, coordination chemistry), unlike non-functionalized analogs like 2-amino-5-bromopyridine .

Comparative Pharmacological Profiles

  • Antimicrobial Activity : Bromine analogs exhibit superior efficacy against Gram-negative bacteria compared to chlorine derivatives (MIC₅₀: 8 µg/mL vs. 16 µg/mL) due to enhanced membrane penetration .
  • Enzyme Inhibition : Bromine’s polarizability improves binding to cytochrome P450 enzymes (IC₅₀: 2.1 µM) compared to fluorine analogs (IC₅₀: 5.3 µM) .

Biological Activity

2-Amino-1-(5-bromopyridin-2-yl)ethanol is an organic compound characterized by its unique structure, which includes a brominated pyridine ring and an amino group. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The molecular formula of this compound is C7_7H8_8BrN, with a molecular weight of 202.05 g/mol.

The biological activity of 2-Amino-1-(5-bromopyridin-2-yl)ethanol is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the bromine atom and hydroxyl group enhances its reactivity, making it a candidate for further research in drug development. Studies indicate that this compound can inhibit specific enzymatic reactions, which may have implications in therapeutic applications.

Enzymatic Interactions

Research has shown that 2-Amino-1-(5-bromopyridin-2-yl)ethanol can modulate the activity of certain enzymes involved in metabolic pathways. For instance, its interaction with enzymes could lead to alterations in metabolic processes, which are crucial for understanding its therapeutic potential .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial properties against various bacterial strains. Preliminary studies suggest that it may exhibit antibacterial and antifungal activities, although specific data on minimum inhibitory concentrations (MICs) are still needed to confirm these effects. The structural similarity to other bioactive compounds suggests that it may share similar mechanisms of action against microbial pathogens .

Case Study 1: Antiviral Activity

A study highlighted the role of ethanol in inducing antiviral activities through interferon-beta production. While this study did not focus exclusively on 2-Amino-1-(5-bromopyridin-2-yl)ethanol, it provides context for understanding how compounds with similar functional groups might influence viral responses .

Case Study 2: Antibacterial Activity

In vitro tests have shown that certain derivatives of pyridine compounds exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. Although specific results for 2-Amino-1-(5-bromopyridin-2-yl)ethanol were not detailed, the trends observed in related compounds suggest potential efficacy in combating bacterial infections .

Comparative Analysis with Similar Compounds

Compound NameStructural DifferencesPotential Activity
2-Amino-1-(5-chloropyridin-2-yl)ethanolChlorine atom instead of bromineAntibacterial activity noted
2-Amino-1-(5-iodopyridin-2-yl)ethanolIodine atom instead of bromineSimilar activity profile expected
2-(5-Bromopyridin-2-yl)methanolMethanol group instead of ethanolPotentially lower solubility
2-Amino-5-bromopyridineLacks the ethanol functional groupDifferent biological activity

The uniqueness of 2-Amino-1-(5-bromopyridin-2-yl)ethanol lies in its specific combination of functional groups, particularly the bromine atom, which imparts distinct reactivity compared to its chloro and iodo analogs. This specificity may enhance its solubility and reactivity profile, making it valuable for various applications in both research and industry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.